Plk1-IN-2 -

Plk1-IN-2

Catalog Number: EVT-14060662
CAS Number:
Molecular Formula: C24H27FN8OS
Molecular Weight: 494.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Plk1-IN-2 was synthesized as part of ongoing research efforts to develop selective inhibitors for Plk1. It falls under the classification of small molecule inhibitors designed to interfere with specific protein-protein interactions essential for Plk1 function. This classification is critical as it allows for targeted therapeutic strategies that can minimize off-target effects commonly associated with broader-spectrum kinase inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Plk1-IN-2 involves several key steps focusing on the modification of existing molecular frameworks to enhance selectivity for the Polo-box domain (PBD) of Plk1. The general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with commercially available amino acids or derivatives.
  2. Reactions: Key reactions include:
    • Amide Bond Formation: Utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds between carboxylic acids and amines.
    • Deprotection Steps: Protecting groups such as Boc (tert-butyloxycarbonyl) are used during synthesis to prevent unwanted reactions, which are later removed under acidic conditions.
    • Reflux Conditions: Certain reactions are conducted under reflux to ensure complete conversion and higher yields.

The synthetic pathway has been optimized for yield and purity, resulting in a product that demonstrates potent inhibitory activity against Plk1 with minimal side effects compared to traditional inhibitors targeting the kinase domain .

Molecular Structure Analysis

Structure and Data

Plk1-IN-2's molecular structure is characterized by its specific binding affinity for the Polo-box domain of Plk1, which is crucial for its function in mitotic processes. The compound typically features:

  • Core Structure: A scaffold that allows interaction with the PBD.
  • Functional Groups: Specific substitutions that enhance binding affinity and selectivity.

The precise molecular formula, molecular weight, and structural details can be determined through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, providing insights into its conformational properties and stability.

Chemical Reactions Analysis

Reactions and Technical Details

Plk1-IN-2 undergoes specific chemical reactions that facilitate its mechanism of action as an inhibitor:

  • Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with residues within the Polo-box domain, effectively blocking its interaction with substrates necessary for Plk1 activity.
  • Inhibition Mechanism: By binding to the PBD, Plk1-IN-2 prevents Plk1 from phosphorylating its substrates, disrupting cell cycle progression. This inhibition leads to cell cycle arrest in cancer cells, particularly during the G2/M transition .
Mechanism of Action

Process and Data

The mechanism by which Plk1-IN-2 exerts its effects involves:

  1. Inhibition of Phosphorylation: By binding to the Polo-box domain, it prevents Plk1 from phosphorylating key proteins involved in mitosis, such as cyclin-dependent kinases.
  2. Induction of Cell Cycle Arrest: This inhibition results in a failure to progress through mitosis, leading to apoptosis or senescence in cancer cells.
  3. Impact on DNA Repair Mechanisms: Studies indicate that Plk1 plays a role in DNA damage repair; thus, inhibiting it may sensitize cancer cells to DNA-damaging agents .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Plk1-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; modifications may be necessary to enhance this property.
  • Stability: Stability studies under various pH conditions help determine its shelf-life and suitability for clinical applications.
  • Molecular Weight: Typically around 400–600 Da, which is favorable for cellular uptake.

These properties are critical when considering formulations for therapeutic use.

Applications

Scientific Uses

Plk1-IN-2 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in oncology, where it can be used as a targeted therapy against tumors exhibiting high levels of Polo-like kinase 1 expression.
  • Research Tool: It serves as a valuable tool for studying cell cycle regulation and the role of Plk1 in various cellular processes.
  • Combination Therapies: There is potential for use in combination with other chemotherapeutic agents to enhance efficacy while reducing resistance mechanisms .
Introduction to PLK1 Signaling & Oncogenic Relevance

PLK1 as a Master Regulator of Mitotic Progression

Polo-like kinase 1 (PLK1) is a serine/threonine kinase essential for mitotic fidelity. It coordinates centrosome maturation (initiating bipolar spindle assembly), kinetochore-microtubule attachments (ensuring chromosome alignment), and cytokinesis (mediating abscission) [1] [6]. PLK1’s spatiotemporal regulation relies on its C-terminal polo-box domain (PBD), which targets the N-terminal kinase domain (KD) to specific subcellular locales via phosphopeptide interactions [8]. Genetic ablation of PLK1 induces mitotic catastrophe, underscoring its non-redundant role in cell division [10].

Overexpression of PLK1 in Malignancies & Association With Poor Prognosis

PLK1 is overexpressed in diverse carcinomas, including non-small cell lung cancer (NSCLC), breast adenocarcinoma, and glioblastoma [5] [6]. This dysregulation correlates with advanced tumor grade, metastasis, and reduced overall survival. For example, in breast cancer subtypes (e.g., triple-negative), elevated PLK1 mRNA levels predict early recurrence (HR = 1.7; p < 0.01) [9]. Oncogenic drivers like MYC amplify PLK1 transcription, creating a feed-forward loop that accelerates genomic instability [1] [7].

Table 1: Prognostic Impact of PLK1 Overexpression in Selected Cancers

Cancer TypePatient Cohort SizeHazard Ratio (OS)Clinical Endpoint
Non-small cell lung1,0422.1 (p = 0.003)5-year survival
Gastric adenocarcinoma7891.8 (p = 0.01)Metastasis-free survival
Glioblastoma2432.5 (p = 0.001)Progression-free survival

Rationale for PLK1-Targeted Therapy in Oncology

PLK1 inhibition exploits "oncogene addiction" in malignancies with chromosomal instability (CIN). Tumor cells exhibit heightened sensitivity to PLK1 loss compared to normal cells (selective index = 8–12×) due to basal CIN and defective DNA damage repair [5] [9]. Additionally, PLK1 inhibition synergizes with genotoxic agents (e.g., cisplatin) and is synthetically lethal in TP53-mutant backgrounds [10]. These properties position PLK1 as a high-value therapeutic target.

Properties

Product Name

Plk1-IN-2

IUPAC Name

7-[6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-yl]-5-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrrolo[2,3-d]pyrimidin-2-amine

Molecular Formula

C24H27FN8OS

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C24H27FN8OS/c1-31-11-13-32(14-12-31)18-9-7-17(8-10-18)27-24-26-15-19-20(25)16-33(23(19)29-24)22-6-4-5-21(28-22)30-35(2,3)34/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,29)

InChI Key

MDUWYOZDVRKSHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=CN(C4=N3)C5=CC=CC(=N5)N=S(=O)(C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.